Saralasin TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

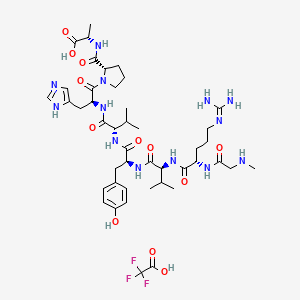

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O10.C2HF3O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;3-2(4,5)1(6)7/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);(H,6,7)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJJUBUOJZCFIK-LYHTUURTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66F3N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Saralasin TFA: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saralasin, a synthetic octapeptide analog of angiotensin II, has served as a pivotal pharmacological tool for dissecting the complexities of the renin-angiotensin system (RAS). This technical guide provides an in-depth exploration of the mechanism of action of Saralasin trifluoroacetate (TFA), detailing its dualistic interaction with angiotensin II receptors. By competitively antagonizing the angiotensin II type 1 (AT1) receptor while simultaneously exhibiting partial agonist activity and acting as an agonist at the angiotensin II type 2 (AT2) receptor, Saralasin offers a unique profile for investigating RAS-mediated physiological and pathophysiological processes. This document synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of associated signaling pathways and workflows to support advanced research in cardiovascular disease, neuroscience, and drug development.

Core Mechanism of Action

Saralasin is an analog of angiotensin II with specific amino acid substitutions that define its pharmacological properties.[1][2] The replacement of aspartic acid with sarcosine at position 1 enhances its affinity for angiotensin II receptors and confers resistance to degradation by aminopeptidases.[1] The substitution of phenylalanine with alanine at position 8 reduces its intrinsic stimulatory effect compared to angiotensin II.[1]

The primary mechanism of action of Saralasin is its competitive antagonism of the angiotensin II type 1 (AT1) receptor.[3][4] This blockade inhibits the canonical RAS pathway, preventing angiotensin II-mediated vasoconstriction, aldosterone release, and sodium retention.[4] However, Saralasin is not a pure antagonist; it also displays partial agonist activity at the AT1 receptor.[1][4][5] This means that in the absence of high concentrations of angiotensin II, Saralasin can weakly activate the AT1 receptor, sometimes leading to a mild pressor effect.[4][6]

Furthermore, emerging evidence has demonstrated that Saralasin functions as an agonist at the angiotensin II type 2 (AT2) receptor.[3][7][8] Stimulation of the AT2 receptor is generally associated with effects that counterbalance AT1 receptor activation, such as vasodilation and anti-inflammatory responses.[7] This dual activity at both AT1 and AT2 receptors makes Saralasin a complex but valuable compound for probing the nuanced roles of these two receptor subtypes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of Saralasin with angiotensin II receptors.

| Parameter | Value | Cell/Tissue Source | Reference |

| K_i_ (AT1 Receptor) | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [3][5][9] |

| K_i_ (AT1 Receptor) | 2.7 nM (for remaining sites) | Rat liver membrane preparation | [3][5][9] |

| Biochemical Half-life | 3.2 minutes | Plasma | [10] |

| Infusion Time-to-Plateau | 12-15 minutes | Plasma | [10] |

Table 1: Binding Affinity and Pharmacokinetic Properties of Saralasin.

| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |

| Normal, conscious rats | Subcutaneous (single dose) | 10 and 30 mg/kg | Increased serum renin activity without significant alteration of blood pressure or heart rate. | [11] |

| Sodium-depleted rats | Subcutaneous | 0.3 mg/kg | Increased serum renin activity and a 6% decrease in blood pressure. | [11] |

| Rats with cerulein-induced pancreatitis | Intravenous (single dose) | 5-50 µg/kg | Amelioration of oxidative stress and tissue injury. | [9][11] |

| Healthy rats | Intravenous (infusion) | 6 µg/kg/min | Antagonized Ang II-induced decrease in renal blood flow and GFR. | [11] |

| Rats with acute Ang II-induced hypertension | Intravenous | Increasing doses | Antagonism of Ang II pressor effects. | [11] |

| Rats with one-clip, two-kidney renal hypertension | Intravenous | Increasing doses | Reduction in blood pressure. | [11] |

Table 2: In Vivo Effects of Saralasin in Rat Models.

Experimental Protocols

In Vitro: Angiotensin II Receptor Binding Assay

This protocol is adapted from methods utilizing rat liver membranes, a rich source of AT1 receptors.[3]

Materials:

-

Rat liver membranes

-

[¹²⁵I]-Angiotensin II (radioligand)

-

Saralasin

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in assay buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a microplate, combine the rat liver membrane preparation, [¹²⁵I]-Angiotensin II, and varying concentrations of Saralasin. Include control wells with no Saralasin (total binding) and wells with a high concentration of unlabeled angiotensin II (non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of Saralasin by analyzing the competition binding data using appropriate software.

In Vivo: Blood Pressure Measurement in Anesthetized Rodents

This protocol describes the measurement of blood pressure in anesthetized rats to assess the acute effects of Saralasin.[3]

Materials:

-

Saralasin

-

Anesthetic (e.g., pentobarbital sodium)

-

Pressure transducer

-

Data acquisition system

-

Cannulation materials (catheters, syringes)

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., with pentobarbital sodium, 30-40 mg/kg, IP). Cannulate the trachea to ensure a patent airway.[3]

-

Cannulation: Cannulate a carotid artery for direct blood pressure measurement and connect it to a pressure transducer. Cannulate a jugular vein for intravenous drug administration.[3][11]

-

Stabilization: Allow the animal to stabilize for 20-30 minutes to obtain a baseline blood pressure reading.[3]

-

Saralasin Administration: Infuse Saralasin intravenously at various doses (e.g., 0.001-0.03 mg/kg/min).[3]

-

Data Recording: Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure.[3]

-

Data Analysis: Calculate the change in blood pressure from baseline at each dose of Saralasin.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Saralasin and a typical experimental workflow for its in vivo evaluation.

Caption: Dual signaling pathways of Saralasin at AT1 and AT2 receptors.

Caption: Experimental workflow for in vivo blood pressure measurement.

Conclusion

Saralasin TFA remains a significant research tool due to its multifaceted mechanism of action. Its ability to competitively antagonize the AT1 receptor, while also exhibiting partial agonism and acting as an agonist at the AT2 receptor, provides a unique pharmacological profile for investigating the renin-angiotensin system. The quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental use provided in this guide are intended to facilitate further research into the physiological and pathophysiological roles of the RAS and to aid in the development of novel therapeutics targeting this critical system. Although discontinued for clinical use in distinguishing renovascular hypertension from essential hypertension due to false-positive and false-negative results, its utility in a research context is well-established.[1]

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. Saralasin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Saralasin TFA's Binding Affinity for Angiotensin II Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Saralasin trifluoroacetate (TFA) to angiotensin II (Ang II) receptors. Saralasin, a synthetic octapeptide analog of Ang II, acts as a competitive antagonist and has been a pivotal tool in the study of the renin-angiotensin system (RAS). This document details its quantitative binding characteristics, the experimental protocols used for their determination, and the underlying molecular interactions and signaling pathways.

Executive Summary

Saralasin is a non-selective antagonist of the two major angiotensin II receptor subtypes, AT1 and AT2. Its binding affinity has been characterized through competitive radioligand binding assays, which reveal high-affinity interactions. Notably, studies utilizing rat liver membrane preparations, a rich source of Ang II receptors, have demonstrated biphasic binding, suggesting the presence of receptor populations with differing affinities for Saralasin. This guide synthesizes the available data to provide a clear understanding of Saralasin's receptor binding profile, essential for its application in research and drug development.

Data Presentation: Quantitative Binding Affinity of Saralasin

The binding affinity of Saralasin is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium. The following table summarizes the reported Ki values for Saralasin at angiotensin II receptors.

| Parameter | Value (nM) | Receptor Subpopulation | Source Tissue/Cell Line | Reference(s) |

| Ki | 0.32 | 74% of binding sites | Rat Liver Membranes | [1][2] |

| Ki | 2.7 | 26% of binding sites | Rat Liver Membranes | [1][2] |

Note: The differentiation between AT1 and AT2 receptors is not always explicitly stated in older literature. The biphasic binding observed in rat liver membranes may reflect the presence of both subtypes with varying affinities for Saralasin.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of Saralasin's binding affinity is primarily achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (Saralasin) to displace a radiolabeled ligand from the angiotensin II receptor.

I. Objective

To determine the inhibitory constant (Ki) of Saralasin for angiotensin II receptors.

II. Materials

-

Saralasin TFA: Unlabeled competitor ligand.

-

Radiolabeled Ligand: Typically 125I-[Sar1, Ile8]AngII or a fluorescently labeled Ang II analog like FITC-Ang II.

-

Receptor Source: Rat liver membrane preparation or cells expressing angiotensin II receptors (e.g., KAN-TS cells).

-

Incubation Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, 0.1 mM Bacitracin, 0.1% Bovine Serum Albumin (BSA), pH 7.2 at 25°C.

-

Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) presoaked in 0.1% polyethylenimine (PEI).

-

Scintillation Counter or Gamma Counter.

III. Methodology

A. Membrane Preparation (from Rat Liver)

-

Homogenize fresh or frozen rat liver tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh, cold buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the incubation buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

B. Binding Assay

-

In assay tubes or a 96-well plate, combine the following:

-

A fixed amount of the membrane preparation (e.g., 10-50 µg of protein).

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value, e.g., 0.06 nM of 125I-[Sar1, Tyr4, Ile8]-Angiotensin II).

-

Increasing concentrations of unlabeled this compound.

-

For Total Binding: Add incubation buffer instead of unlabeled Saralasin.

-

For Non-Specific Binding: Add a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

-

Incubate the mixture for 60-180 minutes at 25°C to reach equilibrium.

C. Separation of Bound and Free Ligand

-

Rapidly terminate the incubation by filtering the assay mixture through the presoaked glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters multiple times (e.g., 5 times with 1 ml per tube) with ice-cold wash buffer to remove unbound radioligand.

D. Quantification

-

Measure the radioactivity retained on the filters using a gamma counter (for 125I) or a scintillation counter.

IV. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding for each concentration of Saralasin.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the Saralasin concentration.

-

Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Saralasin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radiolabeled ligand.

-

Kd is the dissociation constant of the radiolabeled ligand for the receptor.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the competitive antagonism of Saralasin at the Angiotensin II Type 1 (AT1) receptor, which is a G-protein coupled receptor (GPCR).

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical competitive radioligand binding assay to determine the binding affinity of Saralasin.

References

Understanding Saralasin TFA: A Technical Guide to its Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Saralasin TFA, a synthetic octapeptide analog of Angiotensin II. Saralasin has been a pivotal tool in dissecting the complexities of the renin-angiotensin system (RAS). Its unique pharmacological profile as both a competitive antagonist and a partial agonist at angiotensin II receptors makes it a subject of significant interest in cardiovascular research and drug development.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the underlying biological and experimental frameworks.

Core Concepts: The Dual Nature of Saralasin

Saralasin's structure is a modification of angiotensin II, with sarcosine replacing aspartic acid at position 1 and alanine replacing phenylalanine at position 8.[1][3] These substitutions confer two critical properties: increased affinity for the angiotensin II receptor and resistance to degradation by aminopeptidases, coupled with a reduced intrinsic stimulatory effect compared to the endogenous ligand, Angiotensin II.[1]

This dual character is the essence of its partial agonism. In the absence of the full agonist (Angiotensin II), Saralasin can bind to and weakly activate the receptor, eliciting a submaximal response. Conversely, in the presence of high concentrations of Angiotensin II, Saralasin acts as a competitive antagonist, occupying the receptor and blocking the more potent endogenous ligand from binding, thereby reducing the overall receptor activation. The balance between its agonistic and antagonistic effects is critically dependent on the physiological context, particularly the concentration of circulating Angiotensin II and the subject's sodium status.[4][5]

Quantitative Data: Binding Affinity

The binding affinity of this compound for angiotensin II receptors has been quantified in various studies. The following table summarizes these findings, providing a clear comparison of its interaction with the receptor population.

| Compound | Receptor Source | Method | Binding Affinity (Ki) | Reference |

| This compound | Rat liver membrane preparation | Radioligand Binding Assay | 0.32 nM (for 74% of sites) | [6][7][8][9] |

| 2.7 nM (for remaining 26% of sites) | [6][9] |

Signaling Pathways and Mechanism of Partial Agonism

Saralasin exerts its effects by interacting with the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which are G-protein coupled receptors (GPCRs).[10] The primary pressor and cellular growth effects of Angiotensin II are mediated through the AT1 receptor.

The diagram below illustrates the mechanism of Saralasin's partial agonist activity at the AT1 receptor in relation to the full agonist, Angiotensin II.

Caption: Saralasin's partial agonism at the AT1 receptor.

The balance of Saralasin's effect is highly dependent on the concentration of endogenous Angiotensin II. This relationship determines whether a pressor (agonist) or depressor (antagonist) response is observed in vivo.

Caption: Dependence of Saralasin's effect on Angiotensin II levels.

Experimental Protocols

Characterizing the partial agonist activity of a compound like this compound requires a combination of binding and functional assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Saralasin by measuring its ability to compete with a radiolabeled ligand for binding to the angiotensin II receptor.

Methodology Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol Steps:

-

Membrane Preparation: Homogenize tissue rich in angiotensin receptors (e.g., rat liver) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[6] Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine a constant concentration of a radiolabeled angiotensin II analog with increasing concentrations of unlabeled this compound.[2]

-

Binding Reaction: Add a fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein) to each well to initiate the binding reaction.[2]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]

-

Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.[2]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[2]

-

Quantification: Measure the radioactivity on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of Saralasin. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Saralasin that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: [³⁵S]GTPγS Binding

This functional assay measures the activation of G-proteins coupled to the receptor, providing a direct readout of agonist efficacy. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Methodology Workflow:

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Detailed Protocol Steps:

-

Membrane Preparation: As described in the binding assay protocol.

-

Assay Setup: In a multi-well plate, add cell membranes, a sufficient concentration of GDP, and [³⁵S]GTPγS to an assay buffer.

-

Agonist Stimulation: Add increasing concentrations of this compound. Parallel experiments should be run with the full agonist, Angiotensin II, to establish the maximal possible response (Emax). A vehicle control is used to determine basal binding.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation.

-

Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity captured on the filters.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve. The partial agonist activity of Saralasin is confirmed if its Emax is significantly lower than that of Angiotensin II.

A Note on the Trifluoroacetate (TFA) Counter-ion

It is important for researchers to be aware that Saralasin is typically supplied as a TFA salt, which results from the purification process using trifluoroacetic acid.[11] Residual TFA in peptide preparations can sometimes have unintended biological effects, such as altering cell growth or interacting with other cellular components.[11] While often not significant, these potential effects should be considered when designing experiments and interpreting results, especially in sensitive cell-based assays. Control experiments using TFA alone or converting the peptide to a different salt form (e.g., hydrochloride) may be warranted in specific contexts.[11]

Conclusion

This compound is a multifaceted pharmacological tool whose utility stems from its well-characterized partial agonist activity at angiotensin II receptors. As a competitive antagonist, it blocks the action of the potent endogenous vasoconstrictor Angiotensin II, particularly in high-renin states.[4][12] As a partial agonist, it possesses intrinsic, albeit weak, stimulatory activity that becomes apparent in low-renin states.[4] A thorough understanding of its binding kinetics, the signaling pathways it modulates, and the experimental protocols used for its characterization is essential for its effective application in research. The data and methodologies presented in this guide provide a comprehensive foundation for scientists and drug development professionals working to further unravel the renin-angiotensin system and develop novel therapeutics for cardiovascular diseases.

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Saralasin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin II and not sodium status is the major determinant of the agonistic/antagonistic balance of saralasin's actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biocompare.com [biocompare.com]

- 8. cenmed.com [cenmed.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. embopress.org [embopress.org]

- 11. genscript.com [genscript.com]

- 12. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

Saralasin TFA and the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin, an octapeptide analog of angiotensin II, has historically served as a pivotal pharmacological tool for investigating the renin-angiotensin system (RAS).[1][2] As a competitive antagonist at the angiotensin II type 1 (AT1) receptor, it has been instrumental in elucidating the role of this potent vasoconstrictor in cardiovascular physiology and pathophysiology.[3][4] This technical guide provides an in-depth overview of Saralasin trifluoroacetate (TFA), its mechanism of action, and its application in RAS research. It is designed to be a comprehensive resource for professionals in the fields of pharmacology, cardiovascular research, and drug development.

Saralasin's chemical structure is characterized by three key amino acid substitutions compared to angiotensin II: sarcosine for aspartic acid at position 1, and alanine for phenylalanine at position 8.[2] These modifications confer resistance to degradation by aminopeptidases and alter its biological activity, resulting in a compound that acts as a competitive antagonist with partial agonist properties.[2] While its clinical use as a diagnostic for renovascular hypertension has been largely superseded by more modern agents, Saralasin remains a valuable compound for preclinical research into the complexities of the renin-angiotensin system.[5][6]

Mechanism of Action

Saralasin primarily exerts its effects by competitively blocking the binding of angiotensin II to the AT1 receptor.[3] This receptor is the principal mediator of the vasoconstrictive, pro-inflammatory, and pro-fibrotic actions of angiotensin II.[7] By inhibiting this interaction, Saralasin can effectively lower blood pressure in conditions where hypertension is driven by high levels of circulating angiotensin II.[8][9]

However, Saralasin is not a pure antagonist; it also exhibits partial agonist activity at the AT1 receptor.[2][10] This means that in the absence of high concentrations of angiotensin II, Saralasin itself can weakly activate the AT1 receptor, leading to a modest pressor response.[10] This dual activity is a critical consideration in the interpretation of experimental results. Furthermore, some evidence suggests that Saralasin may also interact with the angiotensin II type 2 (AT2) receptor, although its effects at this receptor are less well-characterized.[3]

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinity, pharmacokinetics, and in vivo effects of Saralasin TFA.

Table 1: this compound Binding Affinity and Pharmacokinetics

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Angiotensin II Receptor (74% of sites) | 0.32 nM | Rat liver membrane | [2][3][11] |

| Angiotensin II Receptor (remaining 26% of sites) | 2.7 nM | Rat liver membrane | [2] |

| AT1 Receptor | ~0.17 nM | Not specified | [4] |

| AT2 Receptor | ~0.15 nM | Not specified | [4] |

| Pharmacokinetics (Half-life) | |||

| Biochemical Half-life | 4.2 minutes | Rat | [1][12] |

| Pharmacological Half-life | 3.9 minutes | Rat | [1][12] |

| Biochemical Half-life | 3.2 minutes | Human (high-renin hypertensive) | [1][12] |

| Pharmacological Half-life | 8.2 minutes | Human (high-renin hypertensive) | [1][12] |

Table 2: In Vivo Effects of this compound on Mean Arterial Pressure (MAP)

| Animal Model / Patient Population | This compound Dose/Infusion Rate | Change in Mean Arterial Pressure (MAP) | Reference |

| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | Not specified | Reduced from 164 ± 4 mmHg to 124 ± 4 mmHg | [13] |

| Patients with Renovascular Hypertension | Infusion | Reduction in systolic pressure by 32 and 38 mmHg and diastolic pressure by 29 and 16 mmHg in two patients. | [10] |

| Patients with Renovascular Hypertension | Infusion (after furosemide) | 75% of patients had a reduction in diastolic pressure of ≥ 5 mmHg; 45% had a reduction of ≥ 10 mmHg. | [14] |

| Patients with Essential and Renal Hypertension (short-term sodium depletion) | Infusion | >10 mmHg drop in 9 of 25 patients with essential hypertension and 7 of 9 with renin-induced hypertension. | [15] |

| Patients with Essential and Renal Hypertension (long-term sodium depletion) | Infusion | >10 mmHg drop in 11 of 16 patients with essential hypertension and 8 of 9 with renin-induced hypertension. | [15] |

Table 3: Effects of this compound on Plasma Renin Activity (PRA) and Aldosterone

| Subject Population | Condition | Effect on Plasma Renin Activity (PRA) | Effect on Plasma Aldosterone | Reference |

| Patients with Renovascular Hypertension | Normal sodium intake | Increase to >14 ng/h/mL in 43 of 44 patients | - | |

| Hypertensive Patients | Normal sodium intake | Variable response | Variable response | |

| Hypertensive Patients | Sodium depletion | Marked increase in 11 of 12 patients | Marked decrease in 11 of 12 patients | [5] |

| Patients with Renovascular Hypertension | - | Reactive hyperreninemia in 31 of 32 patients | - | [16] |

| Patients with Essential Hypertension | - | Reactive hyperreninemia in 2 of 64 patients | - | [16] |

Experimental Protocols

Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the angiotensin II receptor.

Materials:

-

Rat liver membranes (a rich source of AT1 receptors)[3]

-

[¹²⁵I]-Angiotensin II (radioligand)[3]

-

This compound[3]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)[3]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[3]

-

Glass fiber filters[3]

-

Scintillation fluid and gamma counter[3]

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[3][17]

-

Assay Setup: In duplicate tubes, add the assay buffer, a fixed concentration of [¹²⁵I]-Angiotensin II, and varying concentrations of unlabeled this compound for competition binding.[3]

-

Incubation: Initiate the binding reaction by adding the membrane preparation to the tubes. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[3]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[3][4]

-

Quantification: Place the filters in tubes containing scintillation fluid and measure the radioactivity using a gamma counter.[3][17]

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled angiotensin II. Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value and then derive the Ki value using the Cheng-Prusoff equation.[3][4]

In Vivo Blood Pressure Measurement in Rats

Objective: To assess the effect of this compound on blood pressure in a rat model.

Materials:

-

Rats (e.g., normotensive Wistar or hypertensive models like the two-kidney, one-clip Goldblatt hypertensive rat)[13]

-

This compound solution in sterile saline[3]

-

Anesthetic (e.g., pentobarbital sodium)[3]

-

Catheters for cannulation[3]

-

Blood pressure transducer and data acquisition system[3]

-

Infusion pump[3]

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the trachea to ensure a patent airway. Cannulate a carotid artery for direct blood pressure measurement and a jugular vein for intravenous drug administration. Allow the animal to stabilize for 20-30 minutes to obtain a baseline blood pressure reading.[3]

-

Saralasin Administration: Infuse this compound intravenously at various doses (e.g., 0.001-0.03 mg/kg/min).[3]

-

Data Recording: Continuously record the mean arterial pressure (MAP), systolic, and diastolic blood pressure throughout the experiment.[3]

-

Data Analysis: Calculate the change in blood pressure from the baseline at each dose of this compound.[3]

Diagnostic Protocol for Renovascular Hypertension in Humans (Historical)

Objective: To identify patients with angiotensin-dependent hypertension.

Procedure:

-

Patient Preparation: The test was often performed after mild sodium depletion (e.g., with a diuretic like furosemide) to enhance the response.[14][16]

-

Baseline Measurements: Establish a stable baseline blood pressure.[14]

-

Saralasin Infusion: Infuse Saralasin intravenously. A common approach was a stepwise increase in the infusion rate (e.g., starting at 0.01 µg/kg/min and increasing tenfold at 15-minute intervals).[12]

-

Blood Pressure Monitoring: Continuously monitor blood pressure throughout the infusion.[12]

-

Interpretation: A significant fall in blood pressure during the infusion was considered a positive response, suggesting that the hypertension was at least partially dependent on angiotensin II.[5][6] A pressor response could indicate low-renin hypertension due to Saralasin's partial agonist activity.[10]

Visualizations

Signaling Pathways

Caption: Mechanism of this compound on the Renin-Angiotensin System.

Experimental Workflow

Caption: In Vivo Experimental Workflow for this compound Infusion.

Conclusion

This compound, despite its historical context, remains a significant tool for researchers delving into the intricacies of the renin-angiotensin system. Its well-characterized competitive antagonism and partial agonism at the AT1 receptor provide a unique pharmacological profile for dissecting angiotensin II-dependent mechanisms. This technical guide has consolidated key quantitative data and detailed experimental protocols to serve as a valuable resource for the scientific community. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for designing and interpreting studies involving this compound. As research into the multifaceted roles of the RAS continues, a thorough understanding of foundational tools like Saralasin is essential for advancing our knowledge and developing novel therapeutic strategies for cardiovascular and related diseases.

References

- 1. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of renovascular hypertension: saralasin test versus renin determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive hyper-reninaemia to angiotensin blockade identifies renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of renovascular hypertension with angiotensin II blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cenmed.com [cenmed.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of saralasin infusion on bilateral renal function in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saralasin infusion in screening patients for renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Saralasin-induced changes of blood pressure, renin and aldosterone in essential and renal hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactive hyperreninemia in renovascular hypertension after angiotensin blockage with saralasin or converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Rise and Fall of a Diagnostic Tool: A Technical History of Saralasin in Renovascular Hypertension

For decades, the peptide analog Saralasin held promise as a key diagnostic tool in the challenging clinical landscape of renovascular hypertension. This in-depth guide explores the historical significance, mechanism of action, and experimental application of Saralasin, offering researchers, scientists, and drug development professionals a comprehensive overview of its pivotal role in understanding the renin-angiotensin system's contribution to high blood pressure.

Saralasin, a competitive antagonist of the angiotensin II receptor with partial agonist properties, emerged as a valuable pharmacological agent for investigating renin-dependent hypertension.[1] Its development was a significant step in elucidating the pathophysiology of renovascular hypertension, a secondary form of high blood pressure caused by the narrowing of arteries supplying the kidneys.[2] By competitively inhibiting the binding of angiotensin II to its AT1 receptor, Saralasin could block the downstream signaling pathways that lead to vasoconstriction, aldosterone release, and sodium retention.[1][3] This action, in states of high plasma renin activity characteristic of renovascular hypertension, would lead to a significant drop in blood pressure, thus serving as a diagnostic indicator.[1][4] However, its partial agonist activity could lead to a mild pressor effect in low-renin states, a factor that contributed to its eventual decline in clinical use.[1][5]

Mechanism of Action and Molecular Structure

Saralasin is an octapeptide analog of angiotensin II, with key structural modifications that confer its unique properties.[3][6] Specifically, at position 1, sarcosine replaces aspartic acid, which increases its affinity for the vascular smooth muscle angiotensin II receptors and makes it resistant to degradation by aminopeptidases.[6][7] Additionally, valine replaces isoleucine at position 5, and alanine replaces phenylalanine at position 8, the latter substitution resulting in a smaller stimulatory effect.[6] These alterations created a molecule that could effectively compete with endogenous angiotensin II, offering a window into the activity of the renin-angiotensin system.

Quantitative Data from Renovascular Hypertension Studies

Clinical investigations into Saralasin's efficacy and diagnostic accuracy generated a substantial amount of quantitative data. The following table summarizes key findings from various studies, highlighting the drug's impact on blood pressure and its relationship with plasma renin activity.

| Study Cohort | Saralasin Infusion Rate | Key Findings | Reference |

| 52 Hypertensive Patients | Not specified | In high-renin patients, 86% showed a depressor response. In normal-renin patients, 50% had a pressor response and 45% had a neutral response. The change in diastolic pressure was highly correlated with control renin levels (r = 0.80, p < 0.001). | [5] |

| 32 Patients (17 renovascular, 15 essential hypertension) | Not specified | After sodium depletion, 16 of 17 (94%) patients with renovascular hypertension had a blood pressure-lowering effect. Plasma renin activity correlated with Saralasin responses (r=-0.74, P < 0.01). | [8] |

| 49 Patients with renal artery stenosis, 10 with essential hypertension, 5 with low-renin hypertension | Not specified | Over 80% of patients with renal artery stenosis and lateralizing functional studies showed a "response" (fall in blood pressure). 100% of "proven" renovascular hypertension cases responded. | [9] |

| 20 Hypertensive Patients | Not specified | Responders to Saralasin had significantly higher plasma renin activity (18 ng/ml-h) compared to nonresponders (0.5 ng/ml-h). | [10] |

| 33 Hypertensive Patients (17 renovascular, 16 essential) | Not specified | In seated patients with renovascular hypertension, 88% had a positive response, compared to 71% in the supine position. | [11] |

| 27 Hypertensive Patients (13 essential, 14 with renal lesions) | Not specified | 7 patients with renal abnormalities (5 with renal artery stenosis) showed a decrease in blood pressure. | [12] |

| 2 Patients with renovascular hypertension | Not specified | Systolic blood pressure decreased by 32 and 38 mm Hg, and diastolic blood pressure decreased by 29 and 16 mm Hg. | [13] |

Experimental Protocols

The administration of Saralasin in a research setting required carefully controlled protocols to ensure patient safety and the accuracy of diagnostic results.

Patient Selection and Preparation

A critical first step in Saralasin infusion studies was the appropriate selection and preparation of patients.

-

Inclusion Criteria: Patients with suspected renovascular hypertension, often characterized by diastolic blood pressure consistently above 95 mmHg.[1]

-

Exclusion Criteria: Individuals with known allergies to Saralasin, pregnant or breastfeeding women, and patients with severe cardiac or renal impairment not directly related to their hypertension.[1]

-

Preparation: To enhance the diagnostic accuracy of the test, patients were often subjected to mild sodium depletion, for example, by administering a diuretic like furosemide (1 mg/kg body weight) prior to the infusion.[8] This was done to amplify the renin-angiotensin system's activity, making the effects of Saralasin more pronounced.

Saralasin Infusion Protocol

The standard protocol for Saralasin administration involved a continuous intravenous infusion.

-

Baseline Measurements: Before the infusion, baseline blood pressure and heart rate were recorded every 5 minutes for 30 minutes to establish a stable baseline. Baseline blood samples were also collected to measure plasma renin activity (PRA) and aldosterone concentrations.[1]

-

Saralasin Preparation: Lyophilized Saralasin was reconstituted with sterile 0.9% Sodium Chloride and then further diluted in an infusion bag to a suitable final concentration.[1]

-

Infusion Administration: The infusion was initiated at a rate of 0.5 to 1.0 µg/kg/min.[1] The rate could be gradually increased up to a maximum of 10 µg/kg/min to elicit a blood pressure response.[1] Some protocols utilized a stepwise increase in the infusion rate, starting as low as 0.01 µg/kg/min and increasing tenfold at 15-minute intervals.[14]

-

Monitoring: Blood pressure and heart rate were meticulously monitored and recorded every 2 minutes throughout the 30-60 minute infusion period.[1]

-

Post-Infusion: After discontinuing the infusion, monitoring of vital signs continued every 5 minutes for at least 60 minutes or until they returned to baseline levels.[1] Blood samples for PRA and aldosterone were often collected at the end of the infusion and during the recovery period.[1]

Diagnostic Logic and Limitations

The diagnostic utility of the Saralasin test was predicated on a clear logical framework: a significant drop in blood pressure following infusion was indicative of renin-dependent hypertension.[15][16] Conversely, a lack of response or a pressor response suggested that the hypertension was not primarily driven by the renin-angiotensin system.[4][5]

Despite its initial promise, the Saralasin test was plagued by limitations that ultimately led to its discontinuation for routine clinical use in January 1984.[6] The primary issues were the significant rates of false-positive and false-negative results.[6][17] False negatives could occur in patients with renovascular hypertension who did not exhibit a depressor response.[16] Conversely, false positives were seen in some patients with essential hypertension, particularly after sodium depletion, who showed a drop in blood pressure.[11] The partial agonist effect of Saralasin also complicated interpretation, as it could cause a pressor response in patients with low-renin hypertension.[5]

Conclusion

Saralasin played a crucial, albeit transient, role in the history of hypertension research. Its use in clinical studies provided invaluable insights into the significance of the renin-angiotensin system in the pathophysiology of renovascular hypertension. While its diagnostic limitations led to its replacement by more reliable methods, the knowledge gained from the era of Saralasin testing laid the groundwork for the development of more specific and effective antihypertensive agents, such as ACE inhibitors and angiotensin II receptor blockers (ARBs), which remain mainstays in the modern management of hypertension.[18][19][20] The story of Saralasin serves as a compelling case study in the evolution of pharmacological tools and the iterative process of scientific discovery in the quest for better diagnostics and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Renovascular Hypertension - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saralasin - Wikipedia [en.wikipedia.org]

- 7. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Renin, sodium, and vasodepressor response to saralasin in renovascular and essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of renovascular hypertension with angiotensin II blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saralasin infusion in renovascular hypertension: increased response rate in seated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Clinical usefulness of saralasin in human hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Effect of saralasin on normal blood pressure and on reno-vascular hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of renovascular hypertension: saralasin test versus renin determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. auajournals.org [auajournals.org]

- 17. Saralasin test as a diagnostic and prognostic aid in renovascular hypertensive patients subjected to renal operation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. emedicine.medscape.com [emedicine.medscape.com]

The Role of Saralasin TFA in Aldosterone Secretion Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saralasin, a competitive antagonist of the Angiotensin II (AII) receptor, has been a pivotal pharmacological tool in elucidating the intricate mechanisms governing aldosterone secretion. As an octapeptide analog of Angiotensin II, Saralasin (specifically, [Sar¹, Ala⁸] Angiotensin II) competitively blocks the AT1 receptor, thereby inhibiting the physiological actions of AII, a primary secretagogue for aldosterone. This technical guide provides an in-depth analysis of Saralasin TFA's role in aldosterone research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical and procedural frameworks. Its utility is most pronounced in research focused on the renin-angiotensin-aldosterone system (RAAS), particularly in understanding renin-dependent hypertension and in the differential diagnosis of primary aldosteronism.

Mechanism of Action: Antagonism of the AT1 Receptor

Saralasin functions as a specific, competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. In the adrenal cortex, the binding of endogenous Angiotensin II to AT1 receptors on zona glomerulosa cells is a critical step in stimulating aldosterone synthesis and release. Saralasin competes with Angiotensin II for these binding sites, thereby inhibiting this downstream signaling cascade.

However, it is crucial to note that Saralasin also possesses partial agonist activity. This means that in states of low endogenous Angiotensin II (e.g., in low-renin states), Saralasin itself can weakly stimulate the AT1 receptor, leading to a mild pressor and aldosterone-stimulating effect. Conversely, in high-renin states where Angiotensin II levels are elevated, its antagonistic properties predominate, leading to a significant reduction in aldosterone secretion and blood pressure.[1]

Signaling Pathway of Angiotensin II and Saralasin Intervention

The following diagram illustrates the canonical signaling pathway for Angiotensin II-stimulated aldosterone secretion and the point of inhibition by Saralasin.

References

Saralasin TFA: A Comprehensive Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin, also known as [Sar¹, Ala⁸] Angiotensin II, is a synthetic octapeptide analog of Angiotensin II.[1] It has historically served as a pivotal pharmacological tool for investigating the renin-angiotensin system (RAS).[2] This technical guide provides an in-depth exploration of the pharmacology of Saralasin TFA, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. Saralasin acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor while also exhibiting partial agonist properties.[2][3] Furthermore, emerging research has identified Saralasin as an agonist for the Angiotensin II type 2 (AT2) receptor, highlighting its complex dual activity.[1][2] This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Physicochemical and Pharmacokinetic Properties

Saralasin is a lyophilized white powder that is soluble in water, physiological saline, DMSO, and ethanol.[1] The trifluoroacetate (TFA) salt form is commonly used in research. Due to its peptide nature, Saralasin has a relatively short half-life, and its effects are rapidly reversible upon intravenous administration.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H66F3N13O12 | [5] |

| Molecular Weight | 1026.07 g/mol | [5] |

| Synonyms | [Sar1,Ala8] Angiotensin II TFA | [6][7] |

| Appearance | Lyophilized white powder | [1] |

| Solubility | Water, DMSO, Ethanol | [1][5] |

Mechanism of Action

Saralasin functions as a competitive antagonist at Angiotensin II receptors, primarily the Type 1 (AT₁) and Type 2 (AT₂) receptors.[8] Its action is complex due to its dual antagonist and partial agonist activities.[6][7]

The key amino acid substitutions in Saralasin compared to the native Angiotensin II sequence are:

-

Position 1: Sarcosine replaces Aspartic acid, which confers resistance to degradation by aminopeptidases and increases affinity for vascular smooth muscle AT II receptors.[3][8]

-

Position 8: Alanine replaces Phenylalanine, which reduces the intrinsic stimulatory effect.[3]

At the AT1 receptor, Saralasin competitively inhibits the binding of Angiotensin II, thereby blocking the downstream signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention.[8][9] However, it also possesses partial agonist activity, meaning it can weakly activate the receptor, particularly in low-renin states.[2][9] Recent evidence also suggests that Saralasin acts as an agonist at the AT2 receptor, which is thought to counteract many of the effects of AT1 receptor activation.[1][2]

Signaling Pathways

The following diagram illustrates the dual interaction of Saralasin with the AT1 and AT2 receptors and its point of intervention in the renin-angiotensin system.

Caption: Saralasin's dual interaction with AT1 and AT2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 2: In Vitro Binding Affinity and Activity

| Parameter | Value | Cell/Tissue Source | Reference |

| Ki | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [2][6][7] |

| Ki | 2.7 nM (for remaining sites) | Rat liver membrane preparation | [2][6][7] |

| Cell Growth Inhibition | 1 nM (48 or 72 h) | 3T3 and SV3T3 cells | [6][7] |

| Ito,fast and IK,slow Restoration | 5 µM (2h) | Mouse ventricular myocytes | [6][7] |

| Ovulation Inhibition | 1 µM | Perfused rat ovary in vitro | [6][7] |

Table 3: In Vivo Effects and Dosages

| Animal Model | Saralasin Dose/Route | Observed Effect | Reference |

| Normal, conscious rats | 10 and 30 mg/kg (single subcutaneous dose) | Increased serum renin activity without significant change in blood pressure or heart rate. | [6] |

| Cerulein-induced pancreatitis model | 5, 10, 20, and 50 µg/kg (single dose) | Restored pancreatic morphological characteristics to control levels and reduced pancreatic injury. | [6] |

| Hypertensive patients | 0.5 to 10 µg/kg/min (intravenous infusion) | In high-renin states, a significant drop in blood pressure. In low-renin states, a mild pressor effect may be observed. | [9] |

Experimental Protocols

In Vitro Experimental Protocols

This assay determines the binding affinity of Saralasin to the AT1 receptor.

Materials:

-

Rat liver membranes (as a source of AT1 receptors)[2]

-

[¹²⁵I]-Angiotensin II (radioligand)[2]

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)[2]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[2]

-

Glass fiber filters[2]

-

Scintillation fluid and Gamma counter[2]

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in an appropriate buffer and prepare a membrane fraction by centrifugation.[2]

-

Incubation: In a reaction tube, combine the rat liver membrane preparation, [¹²⁵I]-Angiotensin II, and varying concentrations of Saralasin in the assay buffer.[2]

-

Equilibration: Incubate the mixture for a defined period (e.g., 40 minutes) to allow binding to reach equilibrium.[6][7]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[2]

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.[2]

-

Data Analysis: Determine the concentration of Saralasin that inhibits 50% of the specific binding of [¹²⁵I]-Angiotensin II (IC₅₀) and calculate the inhibition constant (Ki).

Caption: Workflow for Angiotensin II Receptor Binding Assay.

In Vivo Experimental Protocols

This protocol describes the measurement of blood pressure in anesthetized rats following Saralasin administration.

Materials:

-

This compound

-

Anesthetic (e.g., pentobarbital sodium)[2]

-

Pressure transducer

-

Cannulation equipment

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., with pentobarbital sodium, 30-40 mg/kg, IP) and cannulate the trachea to maintain a patent airway.[2]

-

Cannulation: Cannulate a carotid artery for direct blood pressure measurement and connect it to a pressure transducer. Cannulate a jugular vein for intravenous drug administration.[2]

-

Stabilization: Allow the animal to stabilize for 20-30 minutes to obtain a baseline blood pressure reading.[2]

-

Saralasin Administration: Infuse Saralasin intravenously at various doses (e.g., 0.001-0.03 mg/kg/min).[2]

-

Data Recording: Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure.[2]

-

Data Analysis: Calculate the change in blood pressure from baseline at each dose of Saralasin.[2]

This protocol outlines the administration of Saralasin for the diagnosis of renovascular hypertension.

Patient Preparation:

-

Medication Washout: Discontinue all antihypertensive medications for at least two weeks prior to the study.[9]

-

Dietary Sodium Manipulation: Prescribe a low-sodium diet (e.g., 10 mEq/day) for 3-5 days and administer a diuretic (e.g., 40-80 mg of furosemide) the evening before the study to achieve mild sodium depletion.[9]

Procedure:

-

Patient Positioning: The patient should be in a supine position in a quiet room for at least 30 minutes to establish a stable baseline blood pressure.[9]

-

Baseline Measurements: Record blood pressure and heart rate every 5 minutes for 30 minutes. Collect baseline blood samples for plasma renin activity (PRA) and aldosterone concentration.[9]

-

Saralasin Preparation: Reconstitute lyophilized Saralasin with sterile 0.9% Sodium Chloride and further dilute in an infusion bag to the appropriate concentration.[9]

-

Saralasin Administration: Initiate a continuous intravenous infusion of Saralasin at a rate of 0.5 to 1.0 µg/kg/min. The infusion rate can be gradually increased up to a maximum of 10 µg/kg/min.[9]

-

Monitoring: Monitor and record blood pressure and heart rate every 2 minutes during the 30-60 minute infusion.[9]

-

Post-Infusion Monitoring: After stopping the infusion, continue to monitor blood pressure and heart rate every 5 minutes for at least 60 minutes or until they return to baseline.[9]

Logical Relationships

The following diagram illustrates the logical relationship of Saralasin's dual activity and its resulting physiological effects.

Caption: Logical Relationship of Saralasin's Dual Activity.

Conclusion

This compound remains a valuable research tool for elucidating the complex roles of the renin-angiotensin system. Its dual activity as a competitive antagonist/partial agonist at the AT1 receptor and an agonist at the AT2 receptor provides a unique pharmacological profile for dissecting the differential effects of these two receptor subtypes. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute robust experiments in the fields of cardiovascular disease, neuroscience, and drug development. While its clinical use was discontinued due to the availability of more specific antagonists with fewer side effects, its utility in preclinical research is well-established.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Saralasin - Wikipedia [en.wikipedia.org]

- 4. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Saralasin TFA: A Technical Guide for the Study of Angiotensinogenic Hypertension

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the use of Saralasin Trifluoroacetate (TFA), a potent tool in the investigation of angiotensinogenic hypertension. Saralasin, a synthetic analog of angiotensin II, acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, with partial agonist properties. Its application has been pivotal in elucidating the role of the renin-angiotensin system (RAS) in the pathophysiology of hypertension.

Core Concepts: Mechanism of Action

Saralasin ([Sar¹, Ala⁸] Angiotensin II) is an octapeptide that competitively inhibits the binding of angiotensin II to its AT1 receptor. This blockade prevents the downstream signaling cascades that lead to vasoconstriction, aldosterone secretion, and sodium retention.[1] In conditions characterized by high plasma renin activity, this antagonism results in a significant reduction in blood pressure. Conversely, in low-renin states, Saralasin may exhibit a mild pressor effect due to its partial agonist activity.[1]

Data Presentation: Quantitative Effects of Saralasin

The following tables summarize the quantitative data on the effects of Saralasin TFA from various in vivo and in vitro studies.

Table 1: Hemodynamic Effects of Saralasin Infusion in Hypertensive Patients

| Patient Population | Sodium Status | Saralasin Infusion Rate | Change in Mean Arterial Pressure (MAP) | Reference |

| Renovascular Hypertensives | Sodium Depleted | 0.5 - 10 µg/kg/min | Significant Decrease | [1] |

| Essential Hypertensives (High Renin) | Sodium Depleted | 0.5 - 10 µg/kg/min | Decrease | [2] |

| Essential Hypertensives (Normal/Low Renin) | Normal Sodium | 0.5 - 10 µg/kg/min | No significant change or slight increase | [3][4] |

| Renovascular Hypertensives | Seated Position | Not specified | 88% showed a positive (vasodepressor) response | [5] |

| Renovascular Hypertensives | Supine Position | Not specified | 71% showed a positive (vasodepressor) response | [5] |

| Hemodialysis-Resistant Hypertensives | N/A | Not specified | 8 to 18.3% decrease in six out of seven subjects | [6] |

Table 2: Effects of Saralasin on the Renin-Angiotensin-Aldosterone System

| Subject/Model | Condition | Saralasin Dose/Infusion Rate | Effect on Plasma Renin Activity (PRA) | Effect on Plasma Aldosterone | Reference |

| Normal, Conscious Rats | Normal Sodium | 10 and 30 mg/kg (subcutaneous) | Increased from 2.7 ± 0.4 to 16.2 ± 3.7 and 22.5 ± 2.4 ng/ml/hr, respectively | Not specified | [7] |

| Sodium-Depleted Rats | N/A | 0.3 mg/kg (subcutaneous) | Increased from 12 ± 2 to 119 ± 6 ng/ml/hr | Not specified | [7] |

| Hypertensive Patients | High PRA | Infusion | Increase in responsive patients | Fall | [3][8] |

| Hypertensive Patients | Normal/Low PRA | Infusion | No consistent change | No consistent change | [3] |

| Hypertensive Patients | Sodium Depleted | 4-hour infusion | Correlated with change in PAC | Marked decrease in 11 of 12 patients | [9] |

Table 3: In Vitro Binding Affinity of Saralasin

| Parameter | Value | Cell/Tissue Source | Reference |

| Kᵢ | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [10] |

| Kᵢ | 2.7 nM (for remaining 26% of sites) | Rat liver membrane preparation | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Saralasin Infusion in Human Subjects for the Diagnosis of Renovascular Hypertension

1. Patient Selection and Preparation:

-

Inclusion Criteria: Patients with suspected renovascular hypertension, often characterized by a diastolic blood pressure consistently above 95 mmHg.[1]

-

Exclusion Criteria: Patients with known allergies to Saralasin or its components, pregnant or breastfeeding women, and individuals with severe cardiac or renal impairment not directly related to their hypertension.[1]

-

Medication Washout: Discontinue all antihypertensive medications for at least two weeks prior to the study to avoid confounding effects on the renin-angiotensin system.[1]

-

Dietary Sodium Manipulation: To enhance the effects of Saralasin, induce a state of mild sodium depletion. This can be achieved by prescribing a low-sodium diet (e.g., 10 mEq/day) for 3-5 days before the infusion and administering a diuretic, such as 40-80 mg of furosemide, the evening before the study.[1]

2. Infusion Procedure:

-

Patient Positioning: The patient should be in a supine or seated position in a quiet room for at least 30 minutes before starting the infusion to establish a stable baseline blood pressure.[1][5]

-

Baseline Measurements: Record blood pressure and heart rate every 5 minutes for 30 minutes to establish a stable baseline. Collect baseline blood samples for plasma renin activity (PRA) and aldosterone concentration.[1]

-

Saralasin Preparation: Reconstitute lyophilized Saralasin with sterile 0.9% Sodium Chloride as per the manufacturer's instructions. Further dilute the reconstituted Saralasin in an infusion bag of 0.9% Sodium Chloride to a final concentration suitable for the intended infusion rate.[1]

-

Saralasin Administration: Initiate a continuous intravenous infusion of Saralasin at a rate of 0.5 to 1.0 µg/kg/min. The infusion rate can be gradually increased up to a maximum of 10 µg/kg/min to elicit a blood pressure response.[1]

-

Monitoring During Infusion: Monitor and record blood pressure and heart rate every 2 minutes throughout the infusion, which should be continued for 30-60 minutes.[1]

-

Post-Infusion Monitoring: After discontinuing the Saralasin infusion, continue to monitor blood pressure and heart rate every 5 minutes for at least 60 minutes, or until they return to baseline levels.[1]

-

Post-Infusion Blood Samples: Collect blood samples for PRA and aldosterone at the end of the infusion and during the recovery period.[1]

Protocol 2: In Vivo Blood Pressure Measurement in Conscious Rats

1. Animal Preparation (Surgical Catheter Implantation):

-

Anesthetize the rat according to institutional guidelines.

-

Surgically implant a catheter into the femoral or jugular vein for drug infusion. For direct blood pressure measurement, implant a catheter in the carotid or femoral artery.[11]

-

Exteriorize the catheter(s) at the back of the neck.

-

Administer post-operative analgesics and allow the animal to recover for several days, ensuring it has regained its pre-surgical body weight.[11]

2. Experimental Procedure:

-

Acclimatization: Habituate the conscious rat to the restraining device and experimental setup for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.[11]

-

Saralasin Solution Preparation: On the day of the experiment, prepare a sterile solution of Saralasin in 0.9% saline at the desired concentration.[11]

-

Experimental Setup: Place the rat in the restrainer. Connect the venous catheter to an infusion pump.[11]

-

Baseline Blood Pressure Measurement: Allow the rat to stabilize in the restrainer for at least 30-60 minutes. Record baseline blood pressure and heart rate until stable readings are obtained.[11]

-

Saralasin Infusion: Begin the intravenous infusion of the Saralasin solution at the predetermined rate and dose (e.g., 10 µg/kg/min).[11]

-

Continuous Monitoring: Continuously monitor and record blood pressure and heart rate throughout the infusion period.[11]

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline in response to the Saralasin infusion.[11]

Protocol 3: Angiotensin II Receptor Binding Assay

1. Membrane Preparation:

-

Homogenize fresh or frozen rat liver tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).[10]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[10]

2. Binding Assay:

-

In duplicate tubes, add the assay buffer, a fixed concentration of a radiolabeled Angiotensin II analog (e.g., [¹²⁵I]-Angiotensin II), and varying concentrations of unlabeled Saralasin.[10]

-

To determine non-specific binding, a separate set of tubes should contain a high concentration of unlabeled Angiotensin II.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[10]

3. Termination and Quantification:

-

Stop the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

-

Measure the radioactivity retained on the filters using a gamma counter.[10]

4. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Saralasin concentration.

-

Calculate the IC₅₀ value (the concentration of Saralasin that inhibits 50% of specific binding).

-

Derive the Kᵢ value using the Cheng-Prusoff equation.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Angiotensin II signaling pathway and Saralasin's point of inhibition.

Caption: Experimental workflow for Saralasin infusion studies in humans.

Caption: Workflow for an Angiotensin II receptor binding assay using Saralasin.

References

- 1. benchchem.com [benchchem.com]

- 2. Renin, sodium, and vasodepressor response to saralasin in renovascular and essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saralasin infusion in renovascular hypertension: increased response rate in seated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 7. Saralasin-induced renin release: its blockade by prostaglandin synthesis inhibitors in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The influence of sar1 ala8 angiotensin II (saralasin) on plasma aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Foundational Research on Saralasin TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on Saralasin TFA, a pivotal molecule in the study of the renin-angiotensin system (RAS). This compound is a synthetic octapeptide analog of angiotensin II, historically significant for its role as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, while also exhibiting partial agonist properties.[1][2] More recent research has also identified it as an agonist at the angiotensin II type 2 (AT2) receptor, adding a layer of complexity to its pharmacological profile.[3] This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways and workflows associated with this compound research.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data related to the binding affinity and physiological effects of this compound, facilitating easy comparison for research and drug development purposes.

Table 1: Angiotensin II Receptor Binding Affinity of Saralasin

| Parameter | Value | Cell/Tissue Source | Reference |

| Ki | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [4] |

| 2.7 nM (for remaining 26% of sites) | Rat liver membrane preparation | [4] |

Table 2: In Vivo Effects of this compound on Key Physiological Parameters

| Parameter | Species | Experimental Model | Dose | Effect | Reference |

| Blood Pressure | Rat | Two-Kidney, One-Clip Goldblatt Hypertensive | Not specified | Reduced systolic blood pressure | [1] |

| Human | Hypertensive Patients with elevated plasma renin | Infusion | Blood pressure reduction | [5] | |

| Human | Normal and Hypertensive Subjects | Infusion | No marked fall in blood pressure in normal renin subjects | [5] | |

| Rat | Acutely infused with Angiotensin II | Increasing doses | More pronounced fall in BP in malignant vs. benign renal hypertension | [6] | |

| Plasma Aldosterone | Human | Hypertensive Patients with elevated plasma renin | Infusion | Fell during infusion | [5] |

| Human | Normal Subjects (sodium deplete) | Infusion | Expected rise was abolished | [5] | |

| Renal Function | Rat | Two-Kidney, One-Clip Goldblatt Hypertensive | Infusion | Increased renal blood flow and GFR in non-clipped kidney; Decreased in clipped kidney | [7] |

| Sheep | Dehydrated | 7 and 15 µ g/min infusion | Significant reductions in GFR, filtration fraction, urine flow, and sodium/potassium excretion | [8] | |

| Serum Renin Activity | Rat | Normal, conscious | 10 and 30 mg/kg (subcutaneous) | Increased | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in this compound research, providing a foundation for reproducible studies.

Protocol 1: Angiotensin II Receptor Binding Assay